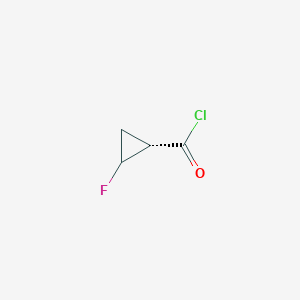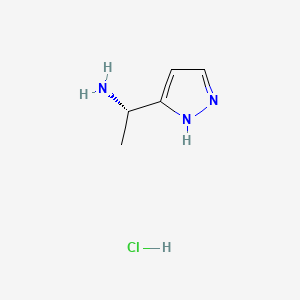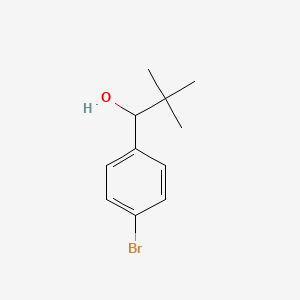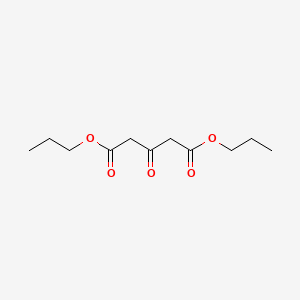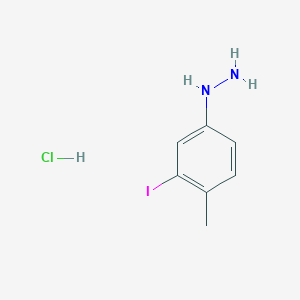
(3-Iodo-4-methylphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-4-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClIN2 It is a derivative of hydrazine, where the hydrazine group is attached to a phenyl ring substituted with iodine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-methylphenyl)hydrazine hydrochloride typically involves the iodination of 4-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetic acid or ethanol. The reaction mixture is usually heated to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form 4-methylphenylhydrazine. The final step involves the iodination of 4-methylphenylhydrazine to produce the desired compound. The industrial process is optimized for high yield and purity, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-4-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds or nitroso derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenylhydrazines.
Scientific Research Applications
(3-Iodo-4-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored as a potential lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (3-Iodo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-2-methylphenyl)hydrazine hydrochloride
- (3-Bromo-4-methylphenyl)hydrazine hydrochloride
- (3-Chloro-4-methylphenyl)hydrazine hydrochloride
Uniqueness
(3-Iodo-4-methylphenyl)hydrazine hydrochloride is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This substitution pattern imparts distinct chemical and physical properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity, binding interactions, and overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C7H10ClIN2 |
|---|---|
Molecular Weight |
284.52 g/mol |
IUPAC Name |
(3-iodo-4-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9IN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
RQDQYMOBVYPXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747031.png)
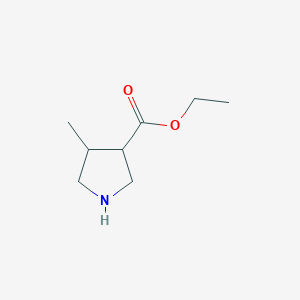
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747038.png)
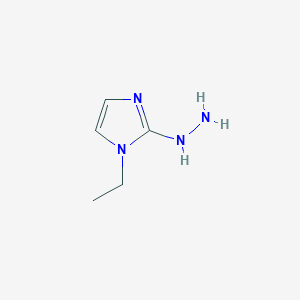
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid](/img/structure/B11747063.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747071.png)
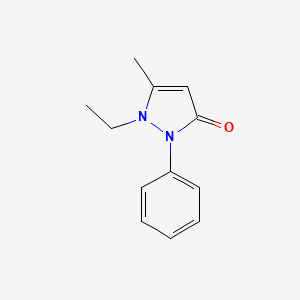
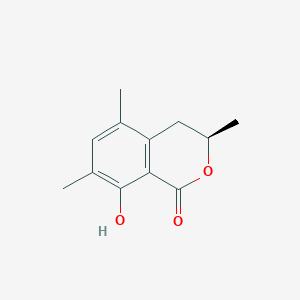

![[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747097.png)
